molecular formula C11H10O B15204848 2-(2-Methylphenyl)furan

2-(2-Methylphenyl)furan

Cat. No.: B15204848
M. Wt: 158.20 g/mol
InChI Key: CPLNTOZJQCBQOW-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)furan is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a 2-methylphenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing furans, including this compound. This method typically involves the cyclization of 1,4-diketones in the presence of acidic catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, are increasingly being integrated into industrial processes .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)furan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furan derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydrofuran derivatives. Catalytic hydrogenation is a typical method used for this purpose.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides.

Major Products: The major products formed from these reactions include oxidized furans, dihydrofuran derivatives, and various substituted furans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Methylphenyl)furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)furan involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(2-Methylphenyl)furan is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-(2-methylphenyl)furan

InChI

InChI=1S/C11H10O/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-8H,1H3

InChI Key

CPLNTOZJQCBQOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CO2

Origin of Product

United States

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